1-Fluoro-3-(phenylmethoxy)-2-propanol
Description
1-Fluoro-3-(phenylmethoxy)-2-propanol is a fluorinated propanol derivative featuring a phenylmethoxy (benzyloxy) substituent at the third carbon and a fluorine atom at the first carbon of the propanol backbone. Fluorinated alcohols like this are often explored in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated counterparts .
Properties
Molecular Formula |
C10H13FO2 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
1-fluoro-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C10H13FO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
InChI Key |
AYJCILKNFDTXGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CF)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(phenylmethoxy)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 1-fluoro-2-propanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(phenylmethoxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-Fluoro-3-(phenylmethoxy)-2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a probe in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(phenylmethoxy)-2-propanol involves its interaction with molecular targets and pathways within biological systems. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The phenylmethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Substituent Variations in Propanol Derivatives
The following compounds share the 2-propanol backbone but differ in substituents, leading to distinct properties:
*Estimated based on structural similarity.
Key Structural and Functional Differences
- Fluorine vs. Alkoxy/Amino Groups: Fluorine increases electronegativity and metabolic stability compared to butoxy or amino groups, which may enhance bioavailability in drug design .
- Aromatic vs.
- Stereochemistry: Compounds like PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) highlight the importance of stereoisomerism; the D-threo isomer is 10× more active in inhibiting glucosylceramide synthetase . This suggests that stereochemistry in this compound could critically influence its efficacy if chiral centers exist.
Data Tables
Table 1: Physicochemical Properties of Selected Propanol Derivatives
*Estimated based on analogs; †Assumed from structural analogs in .
Table 2: Research Milestones in Propanol Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
